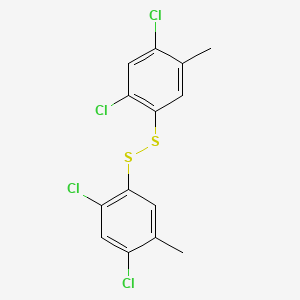
Disulfide, bis(2,4-dichloro-5-methylphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, bis(2,4-dichloro-5-methylphenyl) is an organic compound with the molecular formula C14H10Cl4S2 It is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 2,4-dichloro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2,4-dichloro-5-methylphenyl) typically involves the oxidation of thiols. One common method is the reaction of 2,4-dichloro-5-methylthiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds as follows:
2C7H6Cl2S+H2O2→C14H10Cl4S2+2H2O
Industrial Production Methods
In an industrial setting, the production of disulfide, bis(2,4-dichloro-5-methylphenyl) can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis(2,4-dichloro-5-methylphenyl) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Disulfide, bis(2,4-dichloro-5-methylphenyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active thiols upon reduction.
Industry: Used in the production of polymers and other materials that require disulfide linkages for enhanced stability and performance.
Mechanism of Action
The mechanism of action of disulfide, bis(2,4-dichloro-5-methylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These reactions are mediated by various enzymes and redox-active molecules in the cell.
Comparison with Similar Compounds
Disulfide, bis(2,4-dichloro-5-methylphenyl) can be compared with other disulfide compounds such as:
Disulfide, bis(4-methylphenyl): Similar structure but lacks the chlorine atoms, leading to different reactivity and applications.
Disulfide, bis(2,4-dichlorophenyl):
Properties
CAS No. |
88519-69-1 |
|---|---|
Molecular Formula |
C14H10Cl4S2 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1,5-dichloro-2-[(2,4-dichloro-5-methylphenyl)disulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H10Cl4S2/c1-7-3-13(11(17)5-9(7)15)19-20-14-4-8(2)10(16)6-12(14)18/h3-6H,1-2H3 |
InChI Key |
PJXJVCCMXWQPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C(=C2)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















